molecular formula C6H11N3S2 B13295351 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine CAS No. 869942-46-1

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine

Cat. No.: B13295351
CAS No.: 869942-46-1
M. Wt: 189.3 g/mol
InChI Key: LCDXDGGKSWONEG-UHFFFAOYSA-N
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Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable alkylating agent. One common method involves the use of 2-chloropropan-1-amine as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Bromo-5-methyl-1,3,4-thiadiazole

Uniqueness

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine is unique due to the presence of both the thiadiazole ring and the propan-1-amine moiety This combination imparts specific chemical and biological properties that may not be present in other similar compounds

Properties

CAS No.

869942-46-1

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine

InChI

InChI=1S/C6H11N3S2/c1-4(3-7)10-6-9-8-5(2)11-6/h4H,3,7H2,1-2H3

InChI Key

LCDXDGGKSWONEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC(C)CN

Origin of Product

United States

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